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Compound of Interest

Compound Name: LT-630

Cat. No.: B12364330 Get Quote

Disclaimer: Based on available data, it is highly probable that the requested information for "LT-
630" pertains to THE-630, a compound developed by Theseus Pharmaceuticals. This guide will

proceed under that assumption.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of THE-

630, a novel pan-variant inhibitor of the KIT receptor tyrosine kinase. The information is

compiled from preclinical studies and clinical trial data.

Core Mechanism of Action
THE-630 is an orally bioavailable small molecule designed as a potent and selective inhibitor of

the KIT receptor tyrosine kinase.[1][2] In many cases of gastrointestinal stromal tumors (GIST),

the KIT protein is abnormally active due to mutations, leading to uncontrolled cell growth and

proliferation.[1][2] THE-630 functions by binding to and inhibiting the activity of both the primary

activating and secondary resistance mutations of KIT.[2] This blockade of KIT-mediated

signaling pathways is intended to halt the proliferation of tumor cells that harbor these

mutations.[2]

The primary therapeutic target of THE-630 is patients with advanced GIST whose cancer has

developed resistance to previous lines of kinase inhibitor therapy.[3] The development of THE-

630 for GIST was ultimately terminated due to dose-limiting toxicities observed at dose levels

required to achieve the target exposure for pan-variant inhibition.[4][5]
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Signaling Pathway
The following diagram illustrates the targeted KIT signaling pathway and the inhibitory action of

THE-630.
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KIT Signaling Pathway and THE-630 Inhibition
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Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to

downstream activation of pathways that promote cell proliferation and survival. THE-630

inhibits the KIT receptor, blocking these downstream signals.

Quantitative Data
Preclinical Activity
THE-630 demonstrated potent preclinical activity against a range of KIT mutations. The

following table summarizes the in vitro inhibitory concentrations (IC50) of THE-630 against

various KIT mutations expressed in BaF3 cells.

KIT Mutation Class Specific Mutation THE-630 IC50 (nM)

Primary Activating Exon 11 Deletion ≤ 3[6]

Exon 9 Insertion ≤ 3[6]

ATP Binding Pocket V654A < 25[6]

T670I < 25[6]

Activation Loop D816G/H < 25[6]

D820A/G < 25[6]

N822K < 25[6]

Y823D < 25[6]

A829P < 25[6]

Compound Mutations Exon 9 + V654A 10[6]

Exon 9 + D816H 33[6]

In vivo studies in mouse models also showed significant tumor growth inhibition. For instance,

in a model with the V654A mutation, THE-630 inhibited tumor growth by 86%, compared to

26% by ripretinib.[6][7] In models with activation loop mutations, THE-630 led to tumor

regression of 88% (N822K) and 59% (D820A).[6][7]

Clinical Data (Phase 1/2 Trial - NCT05160168)
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The clinical trial evaluated THE-630 in patients with advanced GIST. The following table

outlines the dose escalation cohorts from the phase 1 portion of the study.

Cohort Dose (mg, once daily) Number of Patients (n)

1 3 3[4]

2 4 7[8]

3 6 3[8]

4 9 3[8]

5 12 3[8]

6 18 4[4]

7 27 6[4][5]

Pharmacokinetic analysis showed an approximately dose-proportional increase in systemic

exposure. At a dose of 12 mg, the mean steady-state average plasma concentration (Cav) was

47 nM.[8] The projected target exposure for pan-variant KIT activity was an average

concentration of 100 nM.[4][8]

Experimental Protocols
Preclinical In Vitro Assays
Cell Lines and Culture:

GIST-T1 cells, which contain an activating deletion in KIT Exon 11, were used.[6]

BaF3 cells, a murine pro-B cell line, were engineered to express various mutant forms of

human KIT.[6]

Methodology:

Cell Viability Assays: The effect of THE-630 on the viability of GIST-T1 and engineered BaF3

cells was assessed. Cells were treated with varying concentrations of the inhibitor, and cell

viability was measured to determine the IC50 values.[6]
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Downstream Signaling Analysis: The inhibition of KIT-driven downstream signaling pathways

was evaluated by methods such as Western blotting to measure the phosphorylation status

of key signaling proteins.[6]

Phase 1/2 Clinical Trial (NCT05160168)
Study Design: This was a first-in-human, open-label, multicenter, non-randomized, dose-

escalation and expansion study.[9]

Patient Population:

Patients aged 18 years or older with histologically or cytologically confirmed unresectable or

metastatic GIST.[4]

Patients must have progressed on or been intolerant to imatinib and at least one other

tyrosine kinase inhibitor (TKI) such as sunitinib, regorafenib, ripretinib, or avapritinib.[9]

ECOG performance status of 0-2.[4]

Methodology:

Dose Escalation (Phase 1): A standard 3+3 dose-escalation design was employed. Patients

received THE-630 orally once daily in 28-day cycles.[8][9] The primary objectives were to

evaluate the safety profile, determine dose-limiting toxicities (DLTs), the maximum tolerated

dose (MTD), and the recommended Phase 2 dose (RP2D).[10]

Pharmacokinetic (PK) Assessment: Plasma samples were collected on days 1 and 15 of

cycle 1 to assess PK parameters of THE-630 and its active metabolite.[8][10]

Antitumor Activity Assessment: Tumor responses were evaluated using modified RECIST 1.1

criteria.[8]

Circulating Tumor DNA (ctDNA) Analysis: ctDNA was assessed to monitor changes in KIT-

mutant allele fractions.[8]

Visualizations
Clinical Trial Workflow
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The following diagram outlines the workflow of the Phase 1/2 clinical trial for THE-630.

THE-630 Phase 1/2 Clinical Trial Workflow (NCT05160168)
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Caption: Workflow of the THE-630 Phase 1/2 clinical trial, from patient screening through dose

escalation, expansion, and follow-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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